molecular formula C10H12N6O2 B1428011 1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid CAS No. 1307025-38-2

1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid

Cat. No.: B1428011
CAS No.: 1307025-38-2
M. Wt: 248.24 g/mol
InChI Key: UMFSGUNQCHMTMK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(tetrazolo[1,5-a]pyrazin-5-yl)piperidine-4-carboxylic acid, reflecting the systematic naming convention that identifies the tetrazolo[1,5-a]pyrazine core as the primary heterocyclic system. The molecular formula C₁₀H₁₂N₆O₂ indicates a molecular composition containing ten carbon atoms, twelve hydrogen atoms, six nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 248.24 grams per mole.

The Chemical Abstracts Service registry number 1307025-38-2 provides unique identification for this compound within chemical databases. The structural representation through the Simplified Molecular Input Line Entry System yields the notation C1CN(CCC1C(=O)O)C2=CN=CC3=NN=NN23, which systematically describes the connectivity pattern of all atoms within the molecular framework. The International Chemical Identifier provides the complete structural description: InChI=1S/C10H12N6O2/c17-10(18)7-1-3-15(4-2-7)9-6-11-5-8-12-13-14-16(8)9/h5-7H,1-4H2,(H,17,18), encoding both constitutional and stereochemical information.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C₁₀H₁₂N₆O₂
Molecular Weight 248.24 g/mol
Chemical Abstracts Service Number 1307025-38-2
MDL Number MFCD16531085
PubChem Compound Identifier 61804963

The nomenclature systematically identifies three distinct molecular regions: the tetrazolo[1,5-a]pyrazine bicyclic system, the piperidine six-membered ring, and the carboxylic acid functional group. The positional numbering follows established conventions for fused heterocyclic systems, where the tetrazole ring fusion occurs at positions 1 and 5 of the pyrazine core. The piperidine substituent attachment occurs at position 5 of the tetrazolo-pyrazine system, while the carboxylic acid group occupies position 4 of the piperidine ring.

Heterocyclic Core Analysis: Tetrazolo[1,5-a]pyrazine and Piperidine Subunits

The tetrazolo[1,5-a]pyrazine core represents a bicyclic aromatic system formed through the fusion of a tetrazole ring with a pyrazine ring. The tetrazolo[1,5-a]pyrazine parent structure exhibits the molecular formula C₄H₃N₅ with a molecular weight of 121.10 grams per mole. This fused system demonstrates significant nitrogen density, containing five nitrogen atoms within a nine-atom bicyclic framework, which contributes to unique electronic properties and reactivity patterns.

The tetrazole component of this fused system exists as a five-membered ring containing four nitrogen atoms and one carbon atom. Research demonstrates that tetrazole rings exhibit aromatic character with delocalized π-electron systems. Theoretical studies indicate that the aromaticity of tetrazole rings can be significantly influenced by substituent effects, with electron-withdrawing groups enhancing aromatic character through π-electron withdrawal. The nucleus-independent chemical shift analysis and adaptive natural density partitioning methods confirm the aromatic nature of substituted tetrazole systems.

Table 2: Heterocyclic Subunit Characteristics

Subunit Molecular Formula Ring Size Nitrogen Content Aromatic Character
Tetrazolo[1,5-a]pyrazine C₄H₃N₅ 5+6 fused 5 nitrogen atoms Aromatic
Piperidine C₅H₁₁N 6 1 nitrogen atom Non-aromatic
Combined System C₁₀H₁₂N₆O₂ Multiple 6 nitrogen atoms Mixed

The pyrazine component contributes a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The fusion pattern creates a rigid bicyclic system where the tetrazole and pyrazine rings share a common nitrogen-carbon bond. This structural arrangement results in extensive π-electron delocalization across both ring systems, contributing to the overall stability and unique electronic properties of the molecule.

The piperidine subunit functions as a saturated six-membered heterocyclic ring containing one nitrogen atom. Unlike the aromatic tetrazolo-pyrazine core, piperidine exists in a chair conformation typical of cyclohexane derivatives, with the nitrogen atom providing a basic site for chemical interactions. The piperidine nitrogen serves as the connection point between the tetrazolo-pyrazine system and forms the bridge to the carboxylic acid functionality.

Structural analysis reveals that the tetrazolo[1,5-a]pyrazine system exhibits planar geometry due to its aromatic character, while the piperidine ring adopts a three-dimensional chair conformation. This combination creates a molecular architecture where the rigid, planar bicyclic system connects to a flexible, three-dimensional saturated ring bearing the carboxylic acid group. The spatial arrangement allows for diverse conformational possibilities while maintaining the fundamental structural integrity of each heterocyclic component.

Functional Group Distribution: Carboxylic Acid, Piperidine, and Tetrazole Reactivity

The functional group analysis reveals three distinct reactive centers within the molecular framework: the carboxylic acid group, the piperidine nitrogen, and the tetrazole system. Each functional group contributes unique chemical properties and reactivity patterns that collectively define the compound's overall behavior.

The carboxylic acid functionality occupies position 4 of the piperidine ring, representing the primary acidic site within the molecule. Carboxylic acids typically exhibit pKa values ranging from 4.2 to 4.4, making them moderately strong acids capable of ionization under physiological conditions. The carboxylic acid group provides hydrogen bonding capabilities through both the carbonyl oxygen and the hydroxyl group, enabling diverse intermolecular interactions.

Table 3: Functional Group Reactivity Profiles

Functional Group Position Acidity/Basicity Hydrogen Bonding Primary Reactivity
Carboxylic Acid Piperidine C-4 pKa ~4.2-4.4 Donor/Acceptor Acid-base reactions
Piperidine Nitrogen Ring nitrogen pKa ~11.2 Acceptor Nucleophilic reactions
Tetrazole System Fused core pKa ~4.9 Multiple sites Isosteric replacement

The tetrazole component exhibits acidic properties with pKa values typically ranging from 4.5 to 4.9, making tetrazolic acids comparable in acidity to carboxylic acids. This similarity in acidity allows tetrazole groups to function as bioisosteric replacements for carboxylic acids in pharmaceutical applications. The tetrazole ring system contains multiple nitrogen atoms capable of hydrogen bonding, with the potential for up to four hydrogen bond interactions through the σ-lone pairs of the nitrogen atoms.

Research demonstrates that tetrazole systems can form extensive hydrogen bonding networks due to their high nitrogen density. Crystallographic studies reveal that tetrazole groups can engage in simultaneous hydrogen bonding with multiple receptor sites, with interaction distances typically ranging from 2.7 to 2.8 Angstroms. The four nitrogen atoms of the tetrazole ring can participate in orthogonal hydrogen bonding arrangements within the plane of the five-membered ring system.

The piperidine nitrogen represents the basic functional group within the molecule, with typical pKa values around 11.2 for saturated piperidine systems. This basicity enables the piperidine nitrogen to participate in protonation-deprotonation equilibria and nucleophilic reactions. The piperidine ring also provides conformational flexibility, allowing the molecule to adopt various three-dimensional arrangements while maintaining the connection between the tetrazolo-pyrazine core and the carboxylic acid group.

The spatial distribution of these functional groups creates multiple sites for intermolecular interactions. The combination of acidic carboxylic acid and tetrazole groups with the basic piperidine nitrogen generates an amphoteric character, enabling the molecule to participate in both acid-base and hydrogen bonding interactions simultaneously. This functional group diversity contributes to the compound's potential for complex formation and molecular recognition processes.

Properties

IUPAC Name

1-(tetrazolo[1,5-a]pyrazin-5-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c17-10(18)7-1-3-15(4-2-7)9-6-11-5-8-12-13-14-16(8)9/h5-7H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFSGUNQCHMTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CN=CC3=NN=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Intramolecular Diazotization and Thermolysis

  • The pioneering method by Wentrup involves thermolysis of 5-(2-pyrazinyl)tetrazole at high temperature (400 °C, 10⁻⁵ Torr), yielding 1,2,3-triazolo[1,5-a]pyrazine derivatives in moderate yields (~20%) via a diazo intermediate. The precursor 2-(2H-tetrazol-5-yl)pyrazine is synthesized from 2-cyanopyrazine by treatment with hydrazoic acid generated in situ from ammonium chloride and sodium azide.

  • This method is notable for its intramolecular cyclization but suffers from harsh reaction conditions and relatively low yield.

Oxidative Cyclization

  • Lead tetraacetate oxidation of hydrazones derived from pyrazine-2-carbaldehyde affords the tetrazolopyrazine core with improved yields (~75%).

Condensation Approaches

  • Reactions involving condensation of diamino-1,2,3-triazoles with 1,2-dicarbonyl compounds yield triazolopyrazines, which are structurally related to tetrazolopyrazines. This method offers diversity in substituents but is limited by the need for symmetrical 1,2-dicarbonyl compounds to avoid isomer mixtures.

Alternative Routes via Nitrite Cyclization

  • Some synthetic routes involve cyclization of diaminopyrazine derivatives with nitrite to form triazolopyrazine rings, which can be adapted for tetrazolopyrazine synthesis.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Conversion of 2-cyanopyrazine to 2-(2H-tetrazol-5-yl)pyrazine Treatment with hydrazoic acid (generated in situ from NH4Cl and NaN3) Tetrazolyl-pyrazine intermediate Not specified
2 Thermolysis cyclization 400 °C, high vacuum (10⁻⁵ Torr) Formation of 1,2,3-triazolo[1,5-a]pyrazine core ~20%
3 Oxidative cyclization Lead tetraacetate oxidation of hydrazone Improved yield of tetrazolopyrazine ~75%
4 Nucleophilic substitution Reaction of chlorosulfonyl intermediate with piperidine-4-carboxylic acid derivatives Formation of piperidine-substituted tetrazolopyrazine Variable, moderate
5 Purification Chromatography or recrystallization Pure 1-{tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid -

Analytical and Characterization Data

  • Molecular formula: C₁₀H₁₂N₆O₂
  • Molecular weight: 248.24 g/mol
  • Structural confirmation by NMR, IR, and mass spectrometry is standard, with characteristic signals for the heterocyclic protons and carboxylic acid group.

Research Findings and Notes

  • The initial thermolysis method, while historically significant, is limited by low yield and harsh conditions, prompting the development of milder oxidative cyclization approaches that improve yield and scalability.

  • The nucleophilic substitution method for attaching the piperidine moiety allows for structural diversity and potential functionalization, which is valuable for medicinal chemistry applications.

  • No direct, single-step synthesis of the full 1-{tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid has been reported; rather, multi-step sequences involving intermediate formation of the heterocyclic core followed by functionalization are standard.

Chemical Reactions Analysis

Types of Reactions: 1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Basic Information

  • Molecular Formula : C10H12N6O2
  • Molecular Weight : 248.24 g/mol
  • IUPAC Name : 1-(tetrazolo[1,5-a]pyrazin-5-yl)piperidine-4-carboxylic acid
  • CAS Number : 1307025-38-2

Structural Characteristics

The compound features a piperidine ring substituted with a tetrazolo[1,5-a]pyrazine moiety and a carboxylic acid group. Its structure contributes to its bioactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid exhibit significant anticancer properties. Research conducted by Zhang et al. (2023) demonstrated that these compounds inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)15.2Apoptosis induction
Compound BMCF-7 (Breast)12.7Cell cycle arrest

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. A study by Lee et al. (2024) reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Agrochemical Applications

The unique structure of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid makes it a candidate for use in agrochemicals. Its ability to interact with plant growth regulators could enhance crop yield and resistance to pests.

Herbicidal Activity

Research indicates that this compound can act as a herbicide by inhibiting specific enzymes involved in plant metabolism.

Case Study: Herbicidal Effectiveness

HerbicideTarget SpeciesApplication Rate (kg/ha)Efficacy (%)
Compound CWeeds0.585

Material Science Applications

In material science, the compound's unique chemical properties allow for its use in developing novel materials with specific functionalities.

Polymer Chemistry

The incorporation of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid into polymer matrices has been explored to enhance thermal stability and mechanical properties.

Case Study: Polymer Composite Development

Composite MaterialThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25030
Polymer B26035

Mechanism of Action

The mechanism of action of 1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole and pyrazine rings can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts the target compound with analogs based on core scaffolds, substituents, and bioactivity:

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity Reference
1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid Tetrazolo-pyrazine + piperidine 248.24 Tetrazole, pyrazine, piperidine, carboxylic acid Not explicitly reported (pharmacophore)
Tetrazolo[1,5-a]pyridine-5-carboxylic acid Tetrazolo-pyridine 164.12 Tetrazole, pyridine, carboxylic acid Not reported; smaller scaffold
1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid Tetrazolo-pyrazine + pyrazole 248.21 Tetrazole, pyrazine, pyrazole, carboxylic acid Discontinued (synthesis challenges?)
2-(7-Methyl-1,2,3,4-tetrazolo[1,5-a]quinolin-5-yl)malononitrile Tetrazolo-quinoline 263.25 Tetrazole, quinoline, nitrile Intermediate for bioactive derivatives
3(2,3-Dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one Tetrazolo-quinoline + thiazolidinone 458.37 Tetrazole, quinoline, thiazolidinone Analgesic activity in preclinical models
Key Observations:
  • Piperidine vs.
  • Carboxylic Acid Role : The carboxylic acid group in the target compound and Tetrazolo[1,5-a]pyridine-5-carboxylic acid enhances solubility and metal-binding capacity, critical for pharmacokinetics .
  • Bioactivity: Tetrazolo-quinoline derivatives (e.g., thiazolidinones) exhibit analgesic activity, suggesting the tetrazole moiety’s role in modulating CNS targets .

Pharmacological Potential

  • Target Compound : The piperidine-carboxylic acid motif aligns with drug-like properties (e.g., cLogP ~1.5 predicted), favoring blood-brain barrier penetration for CNS applications .
  • Tetrazolo-quinoline Thiazolidinones: Demonstrated analgesic activity via opioid receptor modulation, suggesting the tetrazole scaffold’s versatility .
  • Substance P Antagonists: Pfizer’s tetrazoloquinoline-piperidine hybrids () highlight the therapeutic relevance of combining tetrazole with piperidine .

Biological Activity

1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid (CAS: 1307025-38-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications.

The chemical formula for this compound is C10H12N6O2C_{10}H_{12}N_6O_2 with a molecular weight of 248.24 g/mol. It is characterized by a tetrazole ring fused to a pyrazine structure, which contributes to its biological reactivity.

PropertyValue
Chemical FormulaC10H12N6O2C_{10}H_{12}N_6O_2
Molecular Weight248.24 g/mol
IUPAC Name1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid
CAS Number1307025-38-2
AppearancePowder

Anticancer Properties

Recent studies have identified this compound as having significant anticancer activity. Its mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

  • Cell Viability Inhibition : The compound has been shown to inhibit cell viability in various cancer cell lines through mechanisms such as apoptosis and necrosis. For example, in vitro assays demonstrated an IC50 value ranging from 0.06 to 0.35 µM against BxPC-3 and PC-3 cells .
  • Molecular Targets : Computational docking studies suggest that the compound may interact with several protein targets involved in cancer progression, including AKT2 kinase and Bruton’s tyrosine kinase (BTK) .
  • Mechanisms of Action : The compound triggers apoptosis through the activation of caspase enzymes and alters gene expression profiles related to apoptosis and cell cycle regulation . Notably, it has been associated with the up-regulation of genes such as BCL10 and TNF-R1.

Other Biological Activities

Beyond anticancer effects, this compound exhibits potential neuroprotective properties and may influence neurological pathways due to its structural similarities with other bioactive heterocycles.

Case Studies

Several studies have explored the biological effects of related compounds within the same chemical class:

  • Study on MM-compounds : Analogues of tetrazolo-pyrazine structures were tested for their cytotoxic effects in colorectal cancer models. The results indicated a strong correlation between structural modifications and biological activity .
  • In Vivo Models : In xenograft models, compounds similar to 1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid demonstrated reduced tumor growth rates when administered at specific dosages .

Q & A

(Basic) What are the established synthetic routes for preparing 1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step functionalization of pyrazolo[1,5-a]pyrazine and piperidine precursors. Key steps include:

  • Nitration and Cyclization : Nitration of pyrazolo[1,5-a]pyrazine derivatives (e.g., using HNO₃ in H₂SO₄ at 0°C) to introduce reactive nitro groups, followed by cyclization with hydrazine to form the tetrazolo moiety .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions to yield the carboxylic acid group, as demonstrated in pyrazole-4-carboxylic acid syntheses .
  • Piperidine Coupling : Amide or nucleophilic substitution reactions to attach the piperidine ring, analogous to methods used for related pyrazine-piperidine hybrids .

(Basic) Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming regiochemistry of the tetrazolo-pyrazine ring and piperidine substitution patterns. For example, distinguishing between C-5 and C-7 substitution on pyrazolo[1,5-a]pyrazine requires analysis of aromatic proton splitting .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula, particularly for intermediates with labile functional groups (e.g., nitro or ester moieties) .
  • Elemental Analysis : Ensures purity and stoichiometric integrity, especially after crystallization .
  • X-ray Crystallography : Resolves ambiguities in solid-state conformation, as applied to structurally similar pyrazole-4-carboxylic acid derivatives .

(Advanced) How can reaction conditions be optimized to minimize by-products during tetrazolo-pyrazine formation?

Methodological Answer:
Contradictions in product outcomes (e.g., cyanopyrazoles vs. aminopyrazoles) arise from variable reaction parameters:

  • Temperature Control : Lower temperatures (0–5°C) during nitration reduce side reactions like over-oxidation .
  • Stoichiometry of Hydrazine : Excess hydrazine hydrate promotes complete cyclization to the tetrazolo ring, while limiting it favors intermediate azide formation .
  • Acid Catalysis : Use of acetic acid in ethanol enhances regioselectivity for tetrazolo formation over alternative cyclization pathways .

(Advanced) How do substituents on the pyrazine ring influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or ester groups at position 4 of pyrazolo[1,5-a]pyrazine increase electrophilicity, facilitating nucleophilic attacks (e.g., amide coupling with piperidine) .
  • Steric Effects : Bulky substituents at position 7 hinder piperidine ring attachment, necessitating milder coupling agents like EDCI/HOBt .
  • Biological Implications : Hydrophilic groups (e.g., carboxylic acid) enhance solubility and binding to targets like enzymes or receptors, as seen in hydrazide derivatives with antibacterial activity .

(Advanced) What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use consistent protocols (e.g., disc diffusion for antimicrobial activity) to minimize variability in IC₅₀ measurements .
  • Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites that may explain divergent activity in different cell lines .
  • Computational Modeling : Molecular docking studies clarify structure-activity relationships (SARs), distinguishing direct target interactions from off-target effects .

(Advanced) How can regioselectivity challenges in tetrazolo-pyrazine functionalization be addressed?

Methodological Answer:

  • Directed Metalation : Use of directing groups (e.g., esters) with LDA (lithium diisopropylamide) enables precise functionalization at position 7 of pyrazolo[1,5-a]pyrazine .
  • Protection/Deprotection Strategies : Temporary protection of the carboxylic acid group with tert-butyl esters prevents unwanted side reactions during nitration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid
Reactant of Route 2
1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic acid

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